molecular formula C11H18O B12543198 Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- CAS No. 147950-48-9

Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-

Cat. No.: B12543198
CAS No.: 147950-48-9
M. Wt: 166.26 g/mol
InChI Key: VTAKVKLCCICGLP-UHFFFAOYSA-N
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Description

Bicyclo[410]heptan-1-ol, 5-(3-butenyl)- is a bicyclic organic compound characterized by a unique structure that includes a bicyclo[410]heptane ring system with a hydroxyl group at the first position and a butenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the cycloisomerization process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The butenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted bicyclo[4.1.0]heptane derivatives.

Scientific Research Applications

Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Properties

CAS No.

147950-48-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-but-3-enylbicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C11H18O/c1-2-3-5-9-6-4-7-11(12)8-10(9)11/h2,9-10,12H,1,3-8H2

InChI Key

VTAKVKLCCICGLP-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCCC2(C1C2)O

Origin of Product

United States

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